2-(2-Furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline
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Overview
Description
2-(2-furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline is a member of imidazoles.
Scientific Research Applications
Fluorescence Properties
The derivatives of imidazo[4,5-b]quinoxaline, like Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline, have shown significant fluorescence properties. These compounds, obtained from reactions involving quinoxaline and pyridine derivatives, exhibit intense greenish-yellow fluorescence, which could be potentially useful in chemical sensing and molecular imaging applications (Tomoda, Saito, & Shiraishi, 1990).
Anticancer Potential
Several imidazo[4,5-b]quinoxaline derivatives, synthesized for potential anticancer drug development, have shown promising results. For instance, 2-methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4, 5-g]quinoxaline-4,9-dione demonstrated significant cytotoxicity against human gastric adenocarcinoma cells, indicating its potential as an antitumor agent (Yoo, Suh, & Park, 1998).
Phosphodiesterase Inhibition
Imidazo[4,5-b]quinoxaline derivatives have also been investigated for their phosphodiesterase inhibitory activities. These studies emphasize the importance of specific molecular substitutions for enhancing inhibitory properties, which could have implications in therapeutic applications (Deleuze-Masquéfa et al., 2004).
Analytical Methods Development
The derivatives of imidazo[4,5-b]quinoxaline, such as 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx), have been identified in food samples using advanced analytical methods like LC–ESI–MS/MS. This suggests their relevance in food safety and quality control research (Jinap et al., 2019).
GABAA/Benzodiazepine Receptor Affinity
Research on imidazo[4,5-b]quinoxaline derivatives, like 3-Phenyl-Substituted Imidazo[1,5-a]quinoxalin-4-ones, indicates their high affinity for the GABAA/benzodiazepine receptor complex. These findings are relevant for developing new pharmacological agents targeting these receptors (Jacobsen et al., 1996).
Properties
Molecular Formula |
C20H14N4O |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C20H14N4O/c1-13-8-10-14(11-9-13)24-19(17-7-4-12-25-17)23-18-20(24)22-16-6-3-2-5-15(16)21-18/h2-12H,1H3 |
InChI Key |
ODTSUZRODNCQKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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